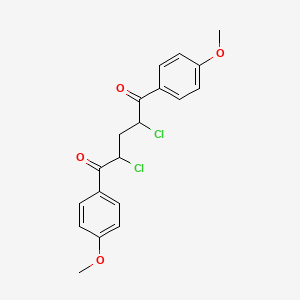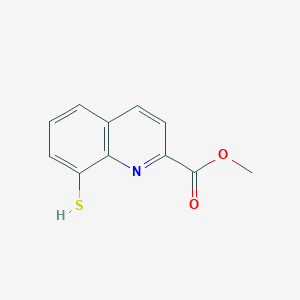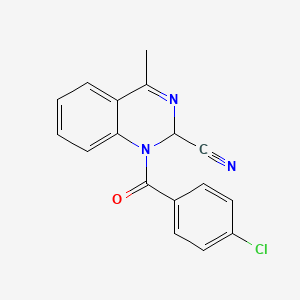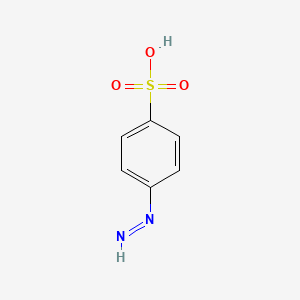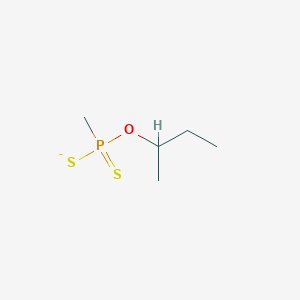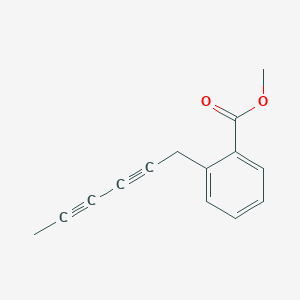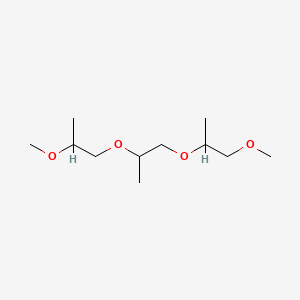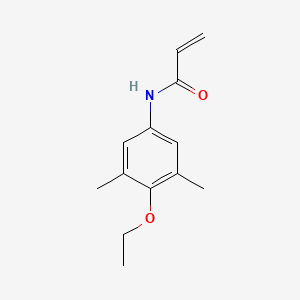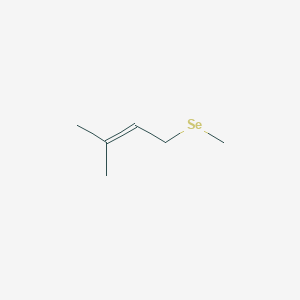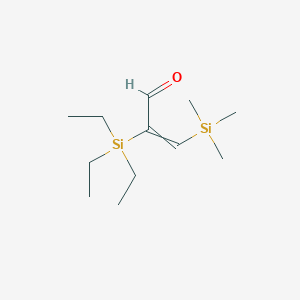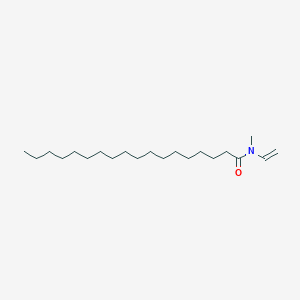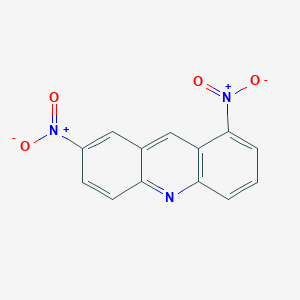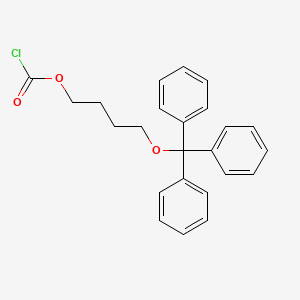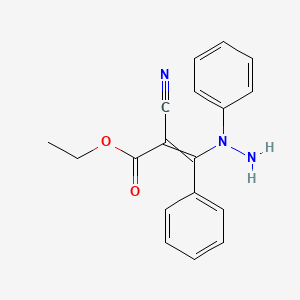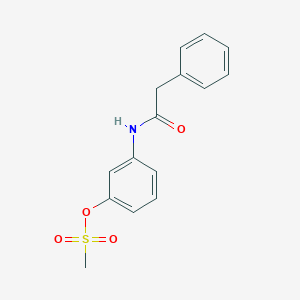
3-(2-Phenylacetamido)phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylacetamido)phenyl methanesulfonate is an organic compound that features a phenylacetamido group attached to a phenyl ring, which is further connected to a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylacetamido)phenyl methanesulfonate typically involves the reaction of 2-phenylacetamide with phenyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylacetamido)phenyl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylacetamido derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Phenylacetamido)phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylacetamido)phenyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl methanesulfonate: A simpler analog without the phenylacetamido group.
2-Phenylacetamido derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Propiedades
Número CAS |
95384-56-8 |
|---|---|
Fórmula molecular |
C15H15NO4S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
[3-[(2-phenylacetyl)amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C15H15NO4S/c1-21(18,19)20-14-9-5-8-13(11-14)16-15(17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,17) |
Clave InChI |
RHAMXRVKBPZPSD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


